2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
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Description
2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H19F3N4O3 and its molecular weight is 396.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause changes in cellular function, leading to various physiological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
2-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-24-16(26)6-5-13(23-24)17(27)25-9-7-12(8-10-25)11-28-15-4-2-3-14(22-15)18(19,20)21/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSYMGOQGMXBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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